(2R)-6-Bromohexane-1,2-diol
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Overview
Description
(2R)-6-Bromohexane-1,2-diol is an organic compound with the molecular formula C6H13BrO2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-6-Bromohexane-1,2-diol typically involves the bromination of hexane-1,2-diol. One common method is the reaction of hexane-1,2-diol with hydrobromic acid (HBr) under controlled conditions. The reaction is usually carried out at a low temperature to prevent over-bromination and to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(2R)-6-Bromohexane-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The bromine atom can be reduced to form hexane-1,2-diol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-bromohexanoic acid or 6-bromohexanone.
Reduction: Formation of hexane-1,2-diol.
Substitution: Formation of 6-hydroxyhexane-1,2-diol or 6-cyanohexane-1,2-diol.
Scientific Research Applications
(2R)-6-Bromohexane-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-6-Bromohexane-1,2-diol involves its interaction with various molecular targets. The bromine atom and hydroxyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its use, such as in enzymatic reactions or as a precursor in synthetic processes.
Comparison with Similar Compounds
Similar Compounds
6-Bromohexane-1,2-diol: The racemic mixture of the compound.
Hexane-1,2-diol: The non-brominated version of the compound.
6-Chlorohexane-1,2-diol: A similar compound with chlorine instead of bromine.
Uniqueness
(2R)-6-Bromohexane-1,2-diol is unique due to its chiral nature and the presence of both bromine and hydroxyl functional groups. This combination of features makes it a valuable compound for studying stereochemistry and for use in asymmetric synthesis.
Properties
CAS No. |
918531-63-2 |
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Molecular Formula |
C6H13BrO2 |
Molecular Weight |
197.07 g/mol |
IUPAC Name |
(2R)-6-bromohexane-1,2-diol |
InChI |
InChI=1S/C6H13BrO2/c7-4-2-1-3-6(9)5-8/h6,8-9H,1-5H2/t6-/m1/s1 |
InChI Key |
LPVGZZSFMIEXDY-ZCFIWIBFSA-N |
Isomeric SMILES |
C(CCBr)C[C@H](CO)O |
Canonical SMILES |
C(CCBr)CC(CO)O |
Origin of Product |
United States |
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